4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boronic ester precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: The boronic ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane lies in its bicyclo[1.1.1]pentane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where traditional boronic esters may not be as effective.
Properties
Molecular Formula |
C18H25BO2 |
---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO2/c1-13-8-6-7-9-14(13)17-10-18(11-17,12-17)19-20-15(2,3)16(4,5)21-19/h6-9H,10-12H2,1-5H3 |
InChI Key |
XHKZZNMBQFPARG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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